Thalidomide 4'-ether-PEG2-azide

PROTAC Synthesis Quality Control Reproducibility

Thalidomide 4'-ether-PEG2-azide (CAS: 2758431-90-0) is a functionalized cereblon (CRBN) ligand-linker conjugate engineered for targeted protein degradation research, specifically as a building block for Proteolysis-Targeting Chimeras (PROTACs). The compound comprises a thalidomide moiety for E3 ubiquitin ligase recruitment, a diethylene glycol (PEG2) spacer, and a terminal azide group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing warheads.

Molecular Formula C19H21N5O7
Molecular Weight 431.4 g/mol
Cat. No. B12368511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide 4'-ether-PEG2-azide
Molecular FormulaC19H21N5O7
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C19H21N5O7/c20-23-21-6-7-29-8-9-30-10-11-31-14-3-1-2-12-16(14)19(28)24(18(12)27)13-4-5-15(25)22-17(13)26/h1-3,13H,4-11H2,(H,22,25,26)
InChIKeyQBFCWJSVWOMPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide 4'-ether-PEG2-azide 2758431-90-0: Functionalized CRBN Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide 4'-ether-PEG2-azide (CAS: 2758431-90-0) is a functionalized cereblon (CRBN) ligand-linker conjugate engineered for targeted protein degradation research, specifically as a building block for Proteolysis-Targeting Chimeras (PROTACs) . The compound comprises a thalidomide moiety for E3 ubiquitin ligase recruitment, a diethylene glycol (PEG2) spacer, and a terminal azide group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing warheads .

Why Thalidomide 4'-ether-PEG2-azide Cannot Be Replaced by Generic PEG2-Azide or Alternative Thalidomide-PEG Conjugates


Generic substitution of Thalidomide 4'-ether-PEG2-azide with other thalidomide-PEG-azide conjugates (e.g., PEG4 or alkyl-C3/C5 variants) is scientifically inadvisable due to quantifiable differences in linker length, molecular architecture, and resulting physicochemical properties that directly impact PROTAC ternary complex formation and degradation efficiency [1]. The PEG2 spacer length (approximately 8-10 Å fully extended) provides a distinct spatial constraint compared to longer PEG4 analogs (~14-16 Å) or rigid alkyl C3/C5 linkers [2]. These structural differences alter the critical distance and orientation between the E3 ligase and target protein binding surfaces, which is known to be a key determinant of PROTAC efficacy [3].

Thalidomide 4'-ether-PEG2-azide Comparative Evidence: Quantified Differentiation for Procurement Decisions


Purity: Thalidomide 4'-ether-PEG2-azide (≥98% HPLC) vs. Industry Standard Benchmark (≥95%)

Thalidomide 4'-ether-PEG2-azide is supplied with a purity specification of ≥98% by HPLC, as documented by InvivoChem . This exceeds the commonly cited ≥95% purity benchmark for comparable thalidomide-PEG-azide conjugates, including Thalidomide-O-PEG4-azide and Thalidomide-O-PEG2-azide from alternative suppliers .

PROTAC Synthesis Quality Control Reproducibility

Linker Length Optimization: PEG2 (8 Atoms) vs. PEG4 (14 Atoms) in PROTAC Design

The PEG2 linker in Thalidomide 4'-ether-PEG2-azide comprises an 8-atom spacer chain (excluding the ether oxygen connecting to thalidomide), which is approximately 43% shorter than the 14-atom PEG4 linker found in Thalidomide-O-PEG4-azide . This difference in linker length translates to an estimated end-to-end distance of ~8-10 Å for PEG2 versus ~14-16 Å for PEG4 when fully extended [1].

PROTAC Linker Optimization Ternary Complex Formation Structure-Activity Relationship

Click Chemistry Compatibility: Azide (Target) vs. Propargyl (Comparator) Reactive Groups

Thalidomide 4'-ether-PEG2-azide features a terminal azide group for CuAAC click chemistry with alkyne-bearing warheads . In contrast, Thalidomide-O-PEG2-propargyl (CAS: 2098487-52-4) carries a terminal alkyne group requiring azide-bearing warheads . This functional group inversion dictates the required modification strategy for the target protein ligand component of the PROTAC.

Click Chemistry PROTAC Conjugation Bioconjugation Strategy

Solubility Profile: DMSO Solubility Benchmark for PROTAC Stock Solution Preparation

Thalidomide 4'-ether-PEG2-azide exhibits typical solubility in DMSO at 10 mM concentration, which is suitable for preparing stock solutions for subsequent click chemistry conjugation or cell-based assays . For comparative context, Thalidomide-O-PEG2-propargyl demonstrates higher DMSO solubility (~120 mg/mL, equivalent to ~299.7 mM) .

Compound Handling Assay Preparation Solubility

Optimized Applications of Thalidomide 4'-ether-PEG2-azide in PROTAC R&D Based on Quantitative Evidence


PROTAC Synthesis Requiring a Short, Rigid Linker for Proximal Target Binding Sites

When designing PROTACs against target proteins with binding pockets situated in close proximity to the CRBN E3 ligase binding surface, the 8-atom PEG2 linker of Thalidomide 4'-ether-PEG2-azide provides a spatially constrained architecture that may enhance ternary complex formation efficiency compared to longer PEG4 or flexible alkyl linkers .

High-Purity Building Block for Reproducible Click Chemistry Conjugation Workflows

The ≥98% HPLC purity specification makes Thalidomide 4'-ether-PEG2-azide particularly suitable for applications requiring minimal impurities that could interfere with CuAAC reaction kinetics or generate undesired byproducts during PROTAC assembly.

Azide-Terminated Linker for Alkyne-Modified Warheads in Sequential PROTAC Assembly

For research programs where the target protein ligand (warhead) is more readily synthesized or commercially available with an alkyne functional group, the azide terminus of Thalidomide 4'-ether-PEG2-azide enables direct CuAAC conjugation without requiring additional functional group interconversion steps .

CRBN-Recruiting PROTAC Library Construction for Structure-Activity Relationship Studies

Thalidomide 4'-ether-PEG2-azide serves as a standardized CRBN ligand-linker module for constructing focused PROTAC libraries, allowing systematic evaluation of warhead structure-activity relationships while maintaining constant E3 ligase recruitment and linker geometry .

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